molecular formula C22H20ClN5O B2829359 N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 890632-98-1

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Cat. No.: B2829359
CAS No.: 890632-98-1
M. Wt: 405.89
InChI Key: IHQCHCYVCLOMBQ-UHFFFAOYSA-N
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Description

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a phenylacetamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the phenylacetamide moiety: This is usually done through an amide coupling reaction, where the amine group of the pyrazolo[1,5-a]pyrimidine derivative reacts with an acyl chloride or anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: Due to its potential anti-cancer properties, it is studied for its effects on cancer cell lines and its ability to inhibit tumor growth.

    Industry: It may be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved may vary depending on the specific type of cancer and the cellular context.

Comparison with Similar Compounds

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    N-(4-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide: This compound has a similar structure but with a fluorine atom instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    N-(4-(3-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-13-12-20(26-17-10-8-16(9-11-17)25-15(3)29)28-22(24-13)21(14(2)27-28)18-6-4-5-7-19(18)23/h4-12,26H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQCHCYVCLOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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